(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
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Description
(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate, also known as FFA4 agonist, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a potent agonist of free fatty acid receptor 4 (FFA4), which is a G protein-coupled receptor that is expressed in various tissues, including the pancreas, adipose tissue, and immune cells.
Scientific Research Applications
Structural Characterization and Conformational Insights
The structural and conformational aspects of fluorinated furanones, analogs to the natural products nostoclides, have been studied through NMR spectroscopy and X-ray crystallography. These studies provide insights into the stereochemistry and crystalline forms of such compounds, highlighting their significance in the field of organic chemistry and material science (Teixeira et al., 2014).
Synthesis and Application in Material Science
Innovative synthetic routes have been developed for ladder-type pi-conjugated heteroacenes, including derivatives of benzofuran, through palladium-catalyzed reactions. These heteroacenes exhibit unique photophysical and electrochemical properties, suggesting applications in electronic and optoelectronic devices (Kawaguchi et al., 2007).
Antimicrobial Applications
Compounds containing the furan moiety have been synthesized and evaluated for their potential to interfere with microbial communication and biofilm formation, indicating their applicability in developing novel antimicrobial strategies (Benneche et al., 2008).
Antitubercular Activity
Novel dibenzofuran embodied homoisoflavonoids, synthesized through molecular hybridization, showed significant in vitro antimycobacterial activity against Mycobacterium tuberculosis, demonstrating the potential of such compounds in antitubercular drug development (Yempala et al., 2012).
Environmental Biodegradation
Research into the bacterial metabolism of fluorene and its heteroatomic analogs, including dibenzofuran, has provided valuable information on the biodegradation pathways of these environmental contaminants. This knowledge is crucial for developing bioremediation strategies for areas impacted by industrial pollutants (Bressler & Fedorak, 2000).
properties
IUPAC Name |
[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FO5/c21-13-5-3-12(4-6-13)10-18-19(22)15-8-7-14(11-17(15)26-18)25-20(23)16-2-1-9-24-16/h1-11H/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWYRMHXDPKEHA-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)F)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)F)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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